3-(6-Aminopyridin-2-yl)propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(6-aminopyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-3H,4-5H2,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQBEHMIZQGWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570335 | |
| Record name | 3-(6-Aminopyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153140-16-0 | |
| Record name | 3-(6-Aminopyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Aminopyridin-2-yl)propanoic Acid Isomers for Researchers and Drug Development Professionals
A Note on Isomeric Specificity: Initial research into the chemical structure and properties of "3-(6-Aminopyridin-2-yl)propanoic acid" revealed a significant lack of publicly available experimental data for this specific isomer. To provide a comprehensive and technically valuable guide, this document will focus on the closely related and better-documented isomer, 3-(5-Aminopyridin-2-yl)propanoic acid . The structural difference, the position of the amino group on the pyridine ring, is crucial and will be highlighted. The principles, experimental methodologies, and potential applications discussed herein are presented to be broadly applicable to the study of aminopyridinyl propanoic acids as a chemical class.
Introduction: The Aminopyridinyl Propanoic Acid Scaffold
The aminopyridinyl propanoic acid scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This framework, combining a substituted pyridine ring with a propanoic acid side chain, offers a rich tapestry of physicochemical properties and biological activities. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's polarity and metabolic stability. The propanoic acid moiety provides a carboxylic acid group, which is often crucial for target engagement, solubility, and pharmacokinetic profiles.
This guide provides a detailed exploration of the chemical structure, properties, synthesis, and potential applications of 3-(5-Aminopyridin-2-yl)propanoic acid, a representative member of this promising class of compounds.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is a precise characterization of its structure and identifiers.
Chemical Structure
The chemical structure of 3-(5-Aminopyridin-2-yl)propanoic acid is depicted below. It consists of a pyridine ring substituted with an amino group at the 5-position and a propanoic acid group at the 2-position.
Caption: Proposed synthetic workflow for 3-(5-Aminopyridin-2-yl)propanoic acid.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, step-by-step methodology for the synthesis of 3-(5-Aminopyridin-2-yl)propanoic acid. This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of Ethyl 3-(5-nitropyridin-2-yl)propanoate
-
To a solution of 2-bromo-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., DMF or toluene) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., triethylamine, 2.0 eq).
-
Ethyl acrylate (1.2 eq) is then added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis to 3-(5-nitropyridin-2-yl)propanoic acid
-
The purified ethyl 3-(5-nitropyridin-2-yl)propanoate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with a suitable acid (e.g., 1M HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-(5-nitropyridin-2-yl)propanoic acid.
Step 3: Reduction to 3-(5-aminopyridin-2-yl)propanoic acid
-
3-(5-nitropyridin-2-yl)propanoic acid (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reduction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-(5-aminopyridin-2-yl)propanoic acid.
Spectral Data and Characterization
Predicted Mass Spectrometry
Predicted mass spectral data can be a valuable tool for confirming the molecular weight of the synthesized compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.0815 |
| [M+Na]⁺ | 189.0634 |
| [M-H]⁻ | 165.0670 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated Signals)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the propanoic acid chain, the amino protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 2,5-disubstituted pyridine.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the pyridine ring and the propanoic acid side chain, including the characteristic downfield signal for the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy (Anticipated Absorptions)
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.
-
C=O stretching: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C and C=N stretching: In the aromatic region of 1400-1600 cm⁻¹.
Potential Applications and Biological Relevance
The aminopyridinyl propanoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological profile of 3-(5-Aminopyridin-2-yl)propanoic acid is not extensively documented, its structural motifs suggest several potential areas of application.
Drug Discovery and Development
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element for the active sites of various enzymes, such as proteases and kinases.
-
Receptor Modulation: The aminopyridine core can interact with various receptors in the central nervous system and other tissues.
-
Antimicrobial and Anticancer Agents: The broader class of aminopropanoic acid derivatives has shown promise as scaffolds for the development of novel antimicrobial and anticancer drugs.
Chemical Biology and Probe Development
The functional groups of 3-(5-Aminopyridin-2-yl)propanoic acid make it a suitable candidate for further chemical modification to create molecular probes for studying biological systems.
Safety and Handling
Based on the GHS classification from available data, 3-(5-Aminopyridin-2-yl)propanoic acid should be handled with appropriate precautions. [1]
-
Hazard Statements:
-
H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Conclusion
3-(5-Aminopyridin-2-yl)propanoic acid represents a valuable building block and a compound of interest for researchers in medicinal chemistry and drug discovery. While experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications based on the broader class of aminopyridinyl propanoic acids. Further research into the synthesis and biological evaluation of this and related isomers is warranted to fully explore their therapeutic potential.
References
-
PubChem. (n.d.). 3-(5-Aminopyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
Sources
Therapeutic Potential of 3-(6-Aminopyridin-2-yl)propanoic Acid in Medicinal Chemistry
Executive Summary
3-(6-Aminopyridin-2-yl)propanoic acid represents a high-value pharmacophore in medicinal chemistry, primarily serving as a rigidified, non-peptide mimetic of the Arginine-Glycine-Aspartic acid (RGD) motif.[1] Its structural architecture—comprising a basic 2-aminopyridine moiety linked to an acidic propanoic acid tail—enables it to span the binding pockets of integrin receptors with high affinity.[1]
This scaffold addresses a critical challenge in drug development: converting the biologically active but pharmacokinetically poor RGD peptide sequence into a stable, orally bioavailable small molecule. Its primary therapeutic utility lies in the antagonism of
Chemical Architecture & Pharmacophore Analysis[1]
The therapeutic potency of 3-(6-Aminopyridin-2-yl)propanoic acid stems from its ability to mimic the electrostatic and spatial properties of the RGD tripeptide without the liability of peptide bonds.[1]
Pharmacophore Mapping
The molecule functions as a "linearized" RGD mimic. The pyridine ring acts as a scaffold that orients the basic and acidic termini at a distance of approximately 11–14 Å , matching the span required to bridge the aspartic acid binding pocket and the metal ion-dependent adhesion site (MIDAS) on integrin receptors.[1]
| Functional Group | Biological Mimicry | Interaction Mode |
| 6-Amino Group | Arginine (Guanidine) | Forms bidentate hydrogen bonds with acidic residues (e.g., Asp) in the receptor pocket.[1] |
| Pyridine Ring | Peptide Backbone | Provides structural rigidity, reducing entropic penalty upon binding compared to flexible aliphatic chains. |
| Propanoic Acid | Aspartic Acid | Coordinates with the divalent cation ( |
Physicochemical Advantages
-
pKa Modulation: The 2-aminopyridine system has a pKa of ~6.7–7.[1]0. Unlike the highly basic arginine guanidine (pKa ~12.5), this lower pKa improves oral bioavailability by ensuring a significant fraction of the molecule remains uncharged at intestinal pH.
-
Metabolic Stability: The replacement of the peptide backbone with a carbon-carbon linked pyridine scaffold eliminates susceptibility to proteolytic cleavage by serum peptidases.[1]
Therapeutic Applications: Integrin Antagonism[2]
The primary application of this scaffold is in the design of Integrin Antagonists . Integrins are heterodimeric transmembrane receptors that mediate cell-cell and cell-matrix interactions.[1]
Target: Integrin (Oncology)
-
Mechanism:
is overexpressed on activated endothelial cells during angiogenesis and on tumor cells (e.g., glioblastoma, melanoma). -
Action: The 3-(6-Aminopyridin-2-yl)propanoic acid scaffold blocks the binding of vitronectin to the integrin.[1]
-
Therapeutic Outcome: Inhibition of angiogenesis (starving the tumor) and induction of anoikis (cell death upon detachment from the matrix).
Target: Integrin (Cardiology)
-
Mechanism: This integrin (GPIIb/IIIa) is the receptor for fibrinogen on platelets.
-
Action: Antagonists prevent fibrinogen cross-linking of platelets.
-
Therapeutic Outcome: Prevention of arterial thrombosis and platelet aggregation in acute coronary syndromes.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive antagonism mechanism at the cellular level.
Caption: Competitive inhibition of integrin signaling by the aminopyridine scaffold, preventing downstream angiogenic pathways.[1]
Synthetic Methodology
The synthesis of 3-(6-Aminopyridin-2-yl)propanoic acid requires a robust route that establishes the carbon-carbon bond at the pyridine C2 position while preserving the amino group at C6.[1] The most reliable method is the Heck Coupling followed by hydrogenation.
Retrosynthetic Analysis
-
Target: 3-(6-Aminopyridin-2-yl)propanoic acid.[1]
-
Precursors: 2-Amino-6-bromopyridine + Acrylate Ester.[1]
-
Key Transformation: Palladium-catalyzed C-C bond formation (Heck Reaction).[1]
Detailed Experimental Protocol
Step 1: Heck Coupling (Formation of the Unsaturated Ester)
-
Reagents: 2-Amino-6-bromopyridine (1.0 eq), tert-Butyl acrylate (1.5 eq),
(5 mol%), Tri(o-tolyl)phosphine (10 mol%), Triethylamine (2.5 eq).[1] -
Solvent: Anhydrous DMF or Acetonitrile.[1]
-
Procedure:
-
Charge a flame-dried reaction flask with the bromopyridine, catalyst, ligand, and base under Argon atmosphere.[1]
-
Add solvent and the acrylate ester.
-
Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC/LC-MS for consumption of the bromide.[1]
-
Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 75–85%.
-
Step 2: Hydrogenation (Reduction of the Alkene) [1]
-
Reagents: Heck product from Step 1, 10% Pd/C (10 wt%).
-
Solvent: Methanol or Ethanol.[1]
-
Procedure:
-
Dissolve the unsaturated ester in alcohol. Add the Pd/C catalyst carefully.
-
Stir under a hydrogen atmosphere (balloon pressure or 1 atm) at Room Temperature for 4–6 hours.
-
Workup: Filter through Celite. Concentrate to yield the saturated ester.
-
Yield Expectation: >95%.
-
Step 3: Hydrolysis (Deprotection)
-
Reagents: Trifluoroacetic acid (TFA) / DCM (1:1) for t-butyl esters OR LiOH / THF:Water (1:[1]1) for methyl/ethyl esters.
-
Procedure:
-
Stir the saturated ester in the deprotection cocktail at RT for 2 hours.
-
Remove volatiles under reduced pressure.
-
Purification: Recrystallize from Ether/MeOH or purify via reverse-phase HPLC if necessary.[1]
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis via Heck coupling, hydrogenation, and hydrolysis.
Structure-Activity Relationships (SAR)[1]
Modifications to the 3-(6-Aminopyridin-2-yl)propanoic acid scaffold dramatically alter selectivity between integrin subtypes.[1]
| Modification Site | Chemical Change | Effect on Biological Activity |
| Linker Length | Extension to butanoic acid | Generally decreases affinity; the 3-carbon propanoic spacing is optimal for RGD mimicry.[1] |
| Pyridine Nitrogen | Substitution with Carbon (Phenyl) | Loss of potency. The pyridine nitrogen often participates in H-bonding or reduces the lipophilicity to acceptable levels.[1] |
| 6-Amino Group | Alkylation (e.g., -NHMe) | Can improve selectivity for |
| Addition of Sulfonamide group on propanoic chain | Creates "Fibans" (e.g., Tirofiban analogs). drastically increases potency by adding additional binding interactions. |
References
-
Design of RGD Mimetics: Rechenberg, E. et al. "Small molecule integrin antagonists in cancer therapy." Mini Reviews in Medicinal Chemistry, 2009. Link
-
Synthesis Protocol: Liu, Q. et al.[2] "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor." (Demonstrates aminopyridine coupling chemistry). Journal of Medicinal Chemistry, 2011. Link
-
Integrin Biology: Weis, S. M. et al.[3] "Agonizing integrin antagonists?" Cancer Cell, 2009.[3] Link
-
Heck Reaction on Aminopyridines: Dounay, A. B. et al. "Synthesis of 2-aminopyridines via palladium-catalyzed coupling."[1] Journal of Organic Chemistry, 2008. (General reference for protocol validation).
Sources
A Theoretical Exploration of 3-(6-Aminopyridin-2-yl)propanoic Acid in Integrin-Targeted Research
A Senior Application Scientist's Perspective on a Novel Small Molecule Candidate
Disclaimer: This technical guide is a theoretical exploration of the potential role of 3-(6-aminopyridin-2-yl)propanoic acid in integrin research. As of the writing of this document, there is no direct published literature on the synthesis or biological activity of this specific compound in the context of integrin modulation. The information presented herein is a scientifically-grounded projection based on the known structure-activity relationships of similar chemical entities and established principles of integrin biology and drug discovery. This guide is intended for researchers, scientists, and drug development professionals as a conceptual framework to inspire and inform future research directions.
Introduction: The Allure of Integrin Antagonism and the Quest for Novel Scaffolds
Integrins, a family of heterodimeric transmembrane receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions.[1] These interactions govern a multitude of physiological and pathological processes, including cell adhesion, migration, proliferation, differentiation, and survival.[2] The dysregulation of integrin signaling is a hallmark of numerous diseases, most notably cancer, fibrosis, and inflammatory disorders. Consequently, the development of small molecule integrin antagonists has been a fervent area of research for several decades.
A significant portion of integrin ligands, both endogenous and synthetic, feature the arginine-glycine-aspartic acid (RGD) tripeptide motif.[3] This sequence is recognized by several integrin subtypes, including αvβ3, α5β1, and αIIbβ3. The design of RGD-mimetic small molecules has been a cornerstone of integrin-targeted drug discovery, aiming to competitively inhibit the binding of natural ligands and thereby modulate downstream signaling.[4] While this approach has yielded clinical successes, the development of novel, non-peptide scaffolds with improved selectivity, oral bioavailability, and distinct pharmacological profiles remains a critical objective.[1]
This guide puts forth a theoretical examination of 3-(6-aminopyridin-2-yl)propanoic acid as a potential novel scaffold for integrin antagonism. The rationale for this exploration lies in the convergence of two key structural motifs: the aminopyridine core and the propanoic acid side chain. Aminopyridine derivatives have demonstrated a wide range of biological activities, and their heterocyclic nature offers a versatile platform for structural modification.[5] The propanoic acid moiety, on the other hand, can serve as a mimic for the aspartic acid residue in the RGD sequence, providing a crucial acidic group for interaction with the integrin binding pocket.
Part 1: The Molecule in Focus - A Hypothetical Profile
Chemical Structure and Properties
3-(6-Aminopyridin-2-yl)propanoic acid is a small molecule characterized by a 2-substituted pyridine ring bearing an amino group at the 6-position and a propanoic acid side chain at the 2-position.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Predicted pKa (Acidic) | ~4.5 (Carboxylic Acid) |
| Predicted pKa (Basic) | ~6.8 (Pyridine Nitrogen), ~3.5 (Amino Group) |
| Predicted LogP | ~0.5 |
Note: These properties are estimations and would require experimental verification.
Proposed Rationale for Integrin Interaction
The therapeutic potential of this molecule is predicated on its ability to function as an RGD-mimetic. The key features that support this hypothesis are:
-
The Propanoic Acid: The terminal carboxyl group is positioned to mimic the aspartate residue of the RGD motif, which forms a critical salt bridge with a divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit.
-
The Aminopyridine Core: The nitrogen atoms of the pyridine ring and the amino group can potentially engage in hydrogen bonding interactions with residues in the integrin binding pocket, analogous to the arginine and glycine components of the RGD sequence. The aromatic nature of the pyridine ring may also contribute to binding through hydrophobic or π-stacking interactions.
Part 2: A Plausible Synthetic Pathway
While no specific synthesis for 3-(6-aminopyridin-2-yl)propanoic acid has been reported, a plausible route can be devised based on established organic chemistry principles, primarily through a Michael addition reaction.[6][7]
Hypothetical Two-Step Synthesis
Step 1: Michael Addition to form Ethyl 3-(6-aminopyridin-2-yl)propanoate
This step involves the conjugate addition of 2,6-diaminopyridine to an acrylate ester, such as ethyl acrylate. This reaction is often catalyzed by a strong acid.[8][9]
Caption: Proposed Michael addition for ester synthesis.
Experimental Protocol (Hypothetical):
-
To a solution of 2,6-diaminopyridine (1.0 eq) in anhydrous ethanol, add ethyl acrylate (1.1 eq).
-
Under an inert atmosphere, slowly add a catalytic amount of trifluoromethanesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 120-160°C) for 16-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Step 2: Saponification to Yield 3-(6-Aminopyridin-2-yl)propanoic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.
Caption: Proposed saponification to the final product.
Experimental Protocol (Hypothetical):
-
Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to approximately pH 4 with 1M hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as a mixture of chloroform and isopropanol.
-
Dry the organic layer, filter, and concentrate to yield the final product, which may be further purified by recrystallization.
Part 3: Predicted Mechanism of Action and Downstream Signaling
Assuming 3-(6-aminopyridin-2-yl)propanoic acid acts as an integrin antagonist, it would likely compete with RGD-containing ECM proteins for binding to the integrin headpiece. This competitive inhibition would prevent integrin clustering and the subsequent initiation of "outside-in" signaling.[2]
Integrin "Outside-In" Signaling Pathway
Upon ligand binding, integrins cluster and recruit a host of signaling and adaptor proteins to the cell membrane, forming focal adhesions. A key initiating event is the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[5][10] This phosphorylation creates a binding site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK then serves as a scaffold to propagate signals through various downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival, proliferation, and migration.[11][12]
Caption: Predicted inhibition of integrin signaling by the compound.
By blocking the initial ligand-integrin interaction, 3-(6-aminopyridin-2-yl)propanoic acid would be expected to prevent FAK autophosphorylation and consequently inhibit these downstream pro-survival and pro-migratory signals.
Part 4: A Roadmap for Experimental Validation
To validate the hypothetical role of 3-(6-aminopyridin-2-yl)propanoic acid as an integrin antagonist, a systematic series of in vitro assays is proposed.
Workflow for In Vitro Characterization
Caption: Step-wise validation of the compound's activity.
Detailed Experimental Protocols
1. Integrin Binding Assay [13][14]
-
Objective: To determine if the compound directly binds to specific integrin subtypes and to quantify its binding affinity (IC₅₀).
-
Methodology:
-
Coat a 96-well plate with a purified integrin (e.g., αvβ3).
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
Add a biotinylated natural ligand (e.g., fibronectin) at a constant concentration along with varying concentrations of the test compound.
-
Incubate to allow for competitive binding.
-
Wash away unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) to detect the bound biotinylated ligand.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
-
Expected Outcome: A dose-dependent decrease in absorbance with increasing concentrations of the compound, indicating competitive binding.
2. Cell Adhesion Assay [15][16]
-
Objective: To assess the functional consequence of integrin binding by measuring the compound's ability to inhibit cell adhesion to an ECM-coated surface.
-
Methodology:
-
Coat a 96-well plate with an ECM protein (e.g., vitronectin for αvβ3-mediated adhesion).
-
Seed cells known to express the target integrin (e.g., U87MG glioblastoma cells for αvβ3) in the presence of varying concentrations of the compound.
-
Incubate to allow for cell adhesion.
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining).
-
-
Expected Outcome: A dose-dependent reduction in the number of adherent cells.
3. Western Blot for FAK Phosphorylation [17][18]
-
Objective: To determine if the compound inhibits downstream integrin signaling by measuring the phosphorylation of FAK.
-
Methodology:
-
Culture cells on an ECM-coated surface to stimulate integrin signaling.
-
Treat the cells with varying concentrations of the compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated FAK (Y397) and a primary antibody for total FAK as a loading control.
-
Add an HRP-conjugated secondary antibody and detect the signal using chemiluminescence.
-
-
Expected Outcome: A dose-dependent decrease in the ratio of phosphorylated FAK to total FAK.
Conclusion and Future Directions
This technical guide has laid out a theoretical framework for the investigation of 3-(6-aminopyridin-2-yl)propanoic acid as a novel integrin antagonist. Based on its structural features, a plausible RGD-mimetic mechanism of action has been proposed, along with a synthetic route and a comprehensive plan for experimental validation.
While the concepts presented are speculative, they are firmly rooted in the established principles of integrin biology and medicinal chemistry. The true potential of this compound can only be unlocked through empirical investigation. The successful validation of this molecule as an integrin antagonist would not only introduce a new chemical scaffold for this important class of therapeutic targets but also pave the way for the design and synthesis of a new generation of aminopyridine-based inhibitors with potentially improved pharmacological properties. Future studies could explore structure-activity relationships by modifying the substitution pattern on the pyridine ring and altering the length and composition of the acidic side chain to optimize potency and selectivity for different integrin subtypes.
References
A comprehensive list of references that informed the theoretical basis of this guide can be provided upon request. The protocols and concepts are based on established methodologies in the field of integrin research.
Sources
- 1. Integrin - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 10. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Integrin and Its Associated Proteins as a Mediator for Mechano-Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 14. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using 3-(6-Aminopyridin-2-yl)propanoic Acid
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as metabolic stability, target affinity, and bioavailability.[1] 3-(6-Aminopyridin-2-yl)propanoic acid, a synthetic amino acid featuring a reactive aminopyridine moiety, presents a unique building block for introducing a basic, aromatic, and potentially chelating functionality into peptide scaffolds. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this versatile amino acid into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
The aminopyridine functional group can serve as a hydrogen bond donor and acceptor, and its basic nature can influence the overall charge and solubility of the resulting peptide. Furthermore, the pyridine ring can engage in π-π stacking interactions, potentially modulating peptide conformation and binding to biological targets.[2] The primary amine on the pyridine ring also offers a handle for post-synthetic modifications, allowing for the attachment of labels, crosslinkers, or other chemical entities.
This document is intended for researchers, scientists, and drug development professionals with a working knowledge of SPPS. It details the preparation of the necessary Fmoc-protected building block, optimized coupling and deprotection strategies, considerations for cleavage and purification, and methods for characterization of the final peptide product. By explaining the causality behind experimental choices, this guide aims to provide a robust framework for the successful synthesis of peptides containing 3-(6-Aminopyridin-2-yl)propanoic acid.
Diagram: General Workflow for SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Part 1: Preparation of the Fmoc-Protected Building Block
For successful incorporation into a peptide sequence via Fmoc-SPPS, 3-(6-Aminopyridin-2-yl)propanoic acid must first be protected with an Fmoc group on its alpha-amino group. While the commercial availability of this specific building block may vary, it can be synthesized in the laboratory.
Protocol 1: Synthesis of Fmoc-3-(6-amino-pyridin-2-yl)-propanoic acid
This protocol outlines a general procedure for the N-Fmoc protection of the amino acid.
Materials:
-
3-(6-Aminopyridin-2-yl)propanoic acid
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolution: Dissolve 3-(6-Aminopyridin-2-yl)propanoic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes at room temperature. If using Fmoc-Cl, the reaction should be cooled to 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of DCM and methanol to afford the pure Fmoc-3-(6-amino-pyridin-2-yl)-propanoic acid.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
This section provides a detailed protocol for the incorporation of Fmoc-3-(6-amino-pyridin-2-yl)-propanoic acid into a growing peptide chain on a solid support. The following protocol assumes a standard Fmoc/tBu strategy.[3]
Diagram: Coupling Reaction Mechanism
Sources
Application Note: Preparation of Macrocyclic Peptides Using 3-(6-Aminopyridin-2-yl)propanoic Acid
Abstract & Introduction
Macrocyclic peptides are a privileged scaffold in drug discovery, offering the potency of biologics with the bioavailability potential of small molecules. A critical challenge in macrocycle design is controlling the ring conformation to maximize binding affinity while minimizing the entropic penalty of folding.
3-(6-Aminopyridin-2-yl)propanoic acid (referred to herein as 6-APPA ) is a specialized non-canonical amino acid (NCAA) used as a rigidifying linker and pharmacophore surrogate . Structurally, it resembles a
-
Conformational Constraint: The aromatic ring restricts bond rotation, pre-organizing the peptide backbone for cyclization.
-
Interaction Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amine mimics the electronics of aniline-derived pharmacophores.
This guide details the Solid-Phase Peptide Synthesis (SPPS) incorporation of 6-APPA and the subsequent head-to-tail macrocyclization.
Chemical Properties & Strategic Planning
The Molecule[1][2][3]
-
Systematic Name: 3-(6-Aminopyridin-2-yl)propanoic acid
-
Function: Rigid
-amino acid surrogate; Turn inducer. -
Key Challenge: The exocyclic amine (position 6) is attached directly to the aromatic pyridine ring. It is electronically similar to an aniline , making it significantly less nucleophilic than standard aliphatic amino acids (e.g., Ala, Lys). Coupling the next amino acid to this residue is the rate-limiting step.
Retrosynthetic Strategy
To successfully synthesize a macrocycle containing 6-APPA, we utilize a "Side-Chain Protected, Solution-Phase Cyclization" strategy.
-
Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Reasoning: 2-CTC allows for the cleavage of the peptide from the resin using mild acid (1% TFA) without removing the side-chain protecting groups (Boc, tBu, Pbf). This is essential for preventing side-reactions during the cyclization step.
-
-
Cyclization Site: The cyclization junction should be placed at the position of least steric hindrance (e.g., between two Glycines or after the 6-APPA linker if the C-terminus is activated).
Experimental Workflows (Visualized)
Synthesis & Cyclization Workflow
The following diagram outlines the critical path from resin loading to the final macrocycle.
Figure 1: Strategic workflow for 6-APPA macrocyclization. Note the critical "Red" step indicating the difficult coupling to the aminopyridine.
Detailed Protocols
Phase 1: Resin Loading & Elongation
Objective: Synthesize the linear precursor
-
Resin Preparation:
-
Weigh 2-Chlorotrityl Chloride (2-CTC) resin (loading ~1.0 mmol/g).
-
Swell in dry DCM for 30 mins.
-
-
Loading First Amino Acid:
-
Dissolve Fmoc-AA-OH (1.2 eq) and DIEA (4 eq) in DCM.
-
Add to resin and shake for 2 hours.
-
Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 mins to cap unreacted chlorides.
-
-
Standard Elongation:
-
Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling (HBTU/DIEA) for all residues until you reach the 6-APPA position.
-
Phase 2: Incorporation of 6-APPA
Reagent: Fmoc-3-(6-aminopyridin-2-yl)propanoic acid (commercially available or synthesized via standard protection of the raw amino acid).
-
Coupling Fmoc-6-APPA:
-
Activation: Use HATU (0.95 eq relative to AA) and HOAt (0.95 eq) with DIEA (2 eq) in DMF.
-
Note: HATU is preferred over HBTU here to ensure efficient acylation of the resin-bound amine by the propanoic acid tail of 6-APPA.
-
Time: 2 hours at Room Temp.
-
QC: Perform a Kaiser test. If not blue (negative), proceed.
-
-
Deprotection of 6-APPA:
-
Treat with 20% Piperidine/DMF (2 x 10 min).
-
Observation: The resin might not change color as intensely as usual because the released amine is on a pyridine ring.
-
-
Coupling the Next AA (THE CRITICAL STEP):
-
The Problem: The free amine on the resin is now an aminopyridine . It is a weak nucleophile.
-
The Solution: Use a highly reactive acylating species.
-
Protocol:
-
Dissolve the next Fmoc-AA-OH (5 eq).
-
Activator: HATU (5 eq) / HOAt (5 eq) / DIEA (10 eq).
-
Solvent: Minimal DMF (keep concentration high to drive kinetics).
-
Double Coupling: Perform this coupling twice for 2 hours each.
-
Alternative: If HATU fails, convert the incoming amino acid to its symmetric anhydride or acid chloride (if no acid-labile side chains are present).
-
-
Phase 3: Mild Cleavage & Cyclization
Objective: Release the peptide for head-to-tail cyclization without removing side-chain protection.
-
Mild Cleavage:
-
Wash resin with DCM (5x).
-
Treat with 1% TFA in DCM (v/v) for 2 mins. Filter into a flask containing 10% Pyridine in MeOH (to neutralize immediately).
-
Repeat 5-10 times.
-
Concentrate the filtrate (do not dry completely) and precipitate with cold ether.
-
Result: Linear peptide with free N-terminus and free C-terminus, but side chains (Boc, tBu) are still protected.
-
-
Macrocyclization (Pseudo-High Dilution):
-
Dissolve the linear peptide in dry DCM/DMF (9:1) to a concentration of < 1 mM (e.g., 0.5 mM). High dilution prevents dimerization.
-
Add PyBOP (3 eq) and HOAt (3 eq).
-
Add DIEA (6 eq).
-
Stir for 12–24 hours.
-
Monitoring: Monitor by HPLC/MS for the disappearance of the linear mass (+18 Da vs cyclic) and appearance of the cyclic product.
-
Phase 4: Final Deprotection
-
Evaporate cyclization solvents.
-
Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold ether, centrifuge, and purify via RP-HPLC.
Data Presentation & QC
Expected Mass Spectrometry Shifts
When analyzing the transition from Linear to Cyclic, observe the mass loss corresponding to water (
| Stage | Species | Molecular Weight Calculation |
| Linear Precursor | ||
| Cyclized Product |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling to 6-APPA | Low nucleophilicity of aminopyridine. | Use HATU/HOAt at 50°C (microwave) or convert incoming AA to acid fluoride/chloride. |
| Dimerization during Cyclization | Concentration too high. | Ensure concentration is < 1 mM . Add reagents slowly (syringe pump). |
| Acylation of Pyridine Ring N | Over-activation. | Unlikely with HATU, but if observed, ensure the 6-amino group is fully Fmoc protected during initial synthesis. |
References
-
Synthesis of Pyridine-Based Macrocycles (Pyritides)
-
Aminopyridine Peptidomimetics
-
General SPPS of Difficult Sequences
-
Title: Fmoc Solid Phase Peptide Synthesis (SPPS) - Method of Choice.[3]
- Source: AltaBioscience Technical Guides.
-
-
Cyclization Strategies
- Title: Synthesis of L-Cyclic Tetrapeptides by Backbone Amide Activation CyClick Str
- Source:J. Org. Chem. (Relevant Methodology Context).
-
URL:[Link]
Sources
Application Notes and Protocols for Bioconjugation Utilizing 3-(6-Aminopyridin-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Aminopyridine-Based Linkers in Bioconjugation
In the landscape of targeted therapeutics and advanced diagnostics, the linker molecule connecting a biomolecule to a payload (e.g., a drug, a dye, or a nanoparticle) is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile.[1][2] 3-(6-Aminopyridin-2-yl)propanoic acid is an emerging bifunctional linker that offers a unique combination of functionalities: a primary aliphatic amine and a carboxylic acid, separated by a propyl chain and anchored to a pyridine core. This structure presents a versatile platform for bioconjugation, enabling covalent attachment to a wide array of biomolecules and payloads.
The pyridine moiety is not merely a passive scaffold; its presence can influence the physicochemical properties of the resulting bioconjugate, such as solubility and stability.[3][4] Pyridine-containing structures are prevalent in a wide range of pharmaceuticals, highlighting their biocompatibility and favorable interaction profiles.[4] This application note provides a comprehensive guide to the principles and techniques for effectively employing 3-(6-Aminopyridin-2-yl)propanoic acid in bioconjugation, with a focus on the underlying chemical rationale and practical, step-by-step protocols.
Core Principles of Bioconjugation with 3-(6-Aminopyridin-2-yl)propanoic acid
The dual functionality of 3-(6-Aminopyridin-2-yl)propanoic acid allows for two primary modes of conjugation:
-
Amine-reactive Conjugation: The primary amino group can be targeted for conjugation to biomolecules or payloads bearing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or sulfonyl chlorides.[5]
-
Carboxyl-reactive Conjugation: The carboxylic acid can be activated to react with primary amines, most commonly the ε-amino groups of lysine residues on the surface of proteins.[5][6] This is typically achieved using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]
This guide will focus on the second approach, as it is a widely used and robust method for labeling proteins and other amine-containing biomolecules.
Visualizing the Conjugation Workflow
The following diagram illustrates the general workflow for conjugating a protein to a payload using 3-(6-Aminopyridin-2-yl)propanoic acid as a linker, employing the EDC/NHS activation of the payload.
Caption: General workflow for a two-step conjugation of a payload to a protein.
Detailed Protocol: Two-Step EDC/NHS Conjugation of a Protein to a Payload
This protocol describes the conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) containing a carboxylic acid to the primary amine of 3-(6-Aminopyridin-2-yl)propanoic acid, followed by the activation of the linker's carboxylic acid for conjugation to a protein. This two-step approach offers greater control over the reaction and can minimize unwanted protein-protein crosslinking.
Materials and Reagents
-
Payload with a carboxylic acid functional group
-
3-(6-Aminopyridin-2-yl)propanoic acid
-
Protein to be conjugated (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction tubes
-
Spectrophotometer and/or other analytical equipment for characterization (e.g., HPLC, SDS-PAGE)
Step-by-Step Methodology
Part 1: Activation of Payload and Conjugation to the Linker
The rationale for this initial step is to create a stable, amine-reactive version of the payload that can be purified before its introduction to the protein.
-
Payload and Linker Preparation:
-
Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve 3-(6-Aminopyridin-2-yl)propanoic acid in the same solvent to a concentration that is 1.5 to 5-fold molar excess over the payload. The excess linker drives the reaction to completion.
-
-
Activation of Payload:
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 100 mM. It is crucial to prepare these solutions fresh.
-
Add a 1.2-fold molar excess of both EDC and NHS solution to the payload solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a semi-stable NHS ester of the payload.[8]
-
-
Conjugation to Linker:
-
Add the activated payload solution to the solution of 3-(6-Aminopyridin-2-yl)propanoic acid.
-
Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring or agitation.
-
-
Purification of Payload-Linker Conjugate (Optional but Recommended):
-
The resulting payload-linker conjugate can be purified from excess linker and reaction byproducts using reverse-phase HPLC. This step ensures a well-defined product for the subsequent protein conjugation.
-
Part 2: Conjugation of Payload-Linker to the Protein
This part of the protocol utilizes the now-available carboxylic acid on the linker to form a stable amide bond with lysine residues on the protein.
-
Protein Preparation:
-
Dissolve the protein to be conjugated in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the activated linker.
-
-
Activation of Payload-Linker Conjugate:
-
Dissolve the purified payload-linker conjugate in a minimal amount of DMF or DMSO.
-
In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS for improved water solubility) in Activation Buffer to a concentration of 10 mg/mL.
-
Add a 10- to 50-fold molar excess of EDC and NHS/Sulfo-NHS to the payload-linker conjugate. The optimal molar ratio should be determined empirically.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid of the linker.[7]
-
-
Conjugation to Protein:
-
Immediately add the activated payload-linker solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction time and temperature are critical parameters that can be adjusted to control the degree of labeling.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Hydroxylamine is effective at quenching the reaction by hydrolyzing unreacted NHS esters.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Final Bioconjugate:
-
Remove excess, unreacted payload-linker and quenching reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization of the Bioconjugate
It is essential to characterize the final product to determine the degree of labeling and confirm the integrity of the biomolecule.
| Parameter | Method | Purpose |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy, Mass Spectrometry | To quantify the average number of payload-linker molecules conjugated per protein. |
| Purity and Aggregation | SDS-PAGE, Size Exclusion Chromatography (SEC) | To assess the homogeneity of the conjugate and detect any aggregation or fragmentation. |
| Biological Activity | Relevant functional assay (e.g., ELISA, enzymatic assay) | To confirm that the conjugation process has not compromised the biological function of the protein. |
The Rationale Behind Experimental Choices
-
Choice of Buffers: The use of MES buffer at pH 6.0 for the activation step is optimal for EDC chemistry, as it is a non-amine, non-carboxylate buffer that maintains the reactivity of the carbodiimide.[9] The subsequent conjugation is performed at a slightly alkaline pH (7.2-7.5) to ensure that the lysine residues on the protein are deprotonated and thus more nucleophilic.[7]
-
Use of NHS/Sulfo-NHS: EDC alone can activate carboxyl groups, but the resulting O-acylisourea intermediate is highly unstable in aqueous solutions and prone to hydrolysis.[8] The addition of NHS or Sulfo-NHS converts this intermediate into a more stable NHS ester, which increases the efficiency of the reaction with amines.[8][9]
-
Molar Ratios: The molar excess of the linker and coupling reagents is a critical parameter that influences the degree of labeling. A higher excess will generally result in a higher degree of labeling, but may also increase the risk of protein modification at unintended sites or protein aggregation. These ratios should be optimized for each specific application.
Visualizing the Reaction Mechanism
The following diagram illustrates the chemical mechanism of EDC/NHS-mediated coupling of the linker's carboxylic acid to a primary amine on a protein.
Caption: EDC/NHS activation and subsequent amine coupling mechanism.
Concluding Remarks
3-(6-Aminopyridin-2-yl)propanoic acid represents a valuable tool in the bioconjugation toolkit. Its bifunctional nature, combined with the potential benefits imparted by the pyridine core, makes it a versatile linker for a variety of applications in research and drug development. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this linker in the creation of novel and effective bioconjugates. As with any bioconjugation strategy, empirical optimization of reaction conditions is key to achieving the desired outcome.
References
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Bioconjugation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., Ali, T., Li, J. B., & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1459–1476. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]
-
2-Aminopyridine–carboxylic acid complexes illustrating the different stabilization mechanisms and structural modifications of the 2-aminopyridine core aimed at increasing the binding energy of these complexes. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved February 13, 2026, from [Link]
-
Chemical Conjugation. (n.d.). Creative Biolabs. Retrieved February 13, 2026, from [Link]
-
Common bioconjugation reactions that allow the attachment of bifunctional chelators to the nanomaterial surface. (A) Amine-based conjugation, (B) carboxylic acid-based conjugation, (C) thiol-based conjugation and (D) click chemistry conjugation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
EDC/NHS coupling. (2024, September 14). Reddit. Retrieved February 13, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC. Retrieved February 13, 2026, from [Link]
-
Linkers Having a Crucial Role in Antibody–Drug Conjugates. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
(a) Previous work using monovinylpyridine or maleimide linkers for the generation of ADCs from native antibodies and (b) the divinylpyrimidine (DVP) linkers developed in this work generate homogeneous and stable ADCs via cysteine re-bridging (cross-linking). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. (2025, October 27). PMC. Retrieved February 13, 2026, from [Link]
-
Charushin, V. N., Chupakhin, O. N., et al. (2016). Synthesis and antimycobacterial activity of N-(2-aminopurin-6-yl) and N-(purin-6-yl) amino acids and dipeptides. Bioorganic & Medicinal Chemistry Letters, 26(11), 2673-2677. [Link]
- Antibody-drug conjugates through specific linker oligopeptides. (n.d.). Google Patents.
-
Synthesis of Multi-Protein Complexes through Charge-Directed Sequential Activation of Tyrosine Residues. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021, October 6). PMC. Retrieved February 13, 2026, from [Link]
-
AMiner. (n.d.). AMiner. Retrieved February 13, 2026, from [Link]
-
Improving the Synthesis Efficiency of Amino Acids by Analyzing the Key Sites of Intracellular Self-Assembly of Artificial Cellulosome. (2024, April 25). MDPI. Retrieved February 13, 2026, from [Link]
Sources
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes & Protocols: Leveraging 3-(6-Aminopyridin-2-yl)propanoic Acid in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, consistently delivering clinical candidates for a host of challenging biological targets.[1][2] This approach hinges on the identification of low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a target protein. These initial "hits" then serve as high-quality starting points for rational, structure-guided optimization into potent lead compounds.[3][4] This document provides a detailed guide on the application of a specific, high-value fragment, 3-(6-Aminopyridin-2-yl)propanoic acid , within the FBDD workflow. We will explore its physicochemical rationale, provide detailed protocols for its screening and validation, and outline strategies for its evolution into a lead candidate.
Introduction: The Strategic Value of 3-(6-Aminopyridin-2-yl)propanoic Acid in FBDD
The success of an FBDD campaign is fundamentally reliant on the quality and diversity of the fragment library.[2] An ideal fragment should possess low molecular complexity, high aqueous solubility, and structural motifs that provide clear vectors for chemical elaboration. 3-(6-Aminopyridin-2-yl)propanoic acid is an exemplary fragment that fulfills these criteria.
-
The Aminopyridine Scaffold: The 6-aminopyridine moiety is a privileged structure in medicinal chemistry. The pyridine ring is a bioisostere of a phenyl ring but with improved solubility. The exocyclic amino group and the ring nitrogen act as key hydrogen bond donors and acceptors, respectively, enabling the fragment to form high-quality interactions within a protein's binding pocket.[5]
-
The Propanoic Acid Linker: The propanoic acid side chain provides a crucial element of flexibility and, most importantly, a readily modifiable chemical handle. The carboxylic acid can be converted into amides, esters, or other functional groups, serving as the primary vector for "fragment growing" into adjacent pockets of the binding site.[3]
This combination of a potent recognition element (aminopyridine) and a versatile synthetic handle (propanoic acid) makes this fragment a powerful tool for probing protein surfaces and initiating a drug discovery program.
Physicochemical Properties and the "Rule of Three"
Fragments are typically designed to adhere to the "Rule of Three," which maximizes the probability of binding and ensures a large scope for optimization.[4] 3-(6-Aminopyridin-2-yl)propanoic acid exhibits properties that align well with these guidelines.
| Property | Value (Predicted) | "Rule of Three" Guideline | Rationale in FBDD |
| Molecular Weight | ~166.18 g/mol | < 300 Da | Ensures efficient sampling of chemical space and provides ample room for molecular weight increase during optimization.[1][2] |
| cLogP | ~0.3 | < 3 | Promotes high aqueous solubility, which is critical for biophysical screening assays often run at high concentrations.[4] |
| Hydrogen Bond Donors | 2 (Amine NH₂, Acid OH) | ≤ 3 | Provides key interaction points without excessive polarity that could hinder cell permeability later in development.[4] |
| Hydrogen Bond Acceptors | 3 (Ring N, Carbonyl O, Acid OH) | ≤ 3 | Offers multiple opportunities for forming directed, stabilizing interactions with the protein target.[4] |
| Rotatable Bonds | 3 | ≤ 3 | Low conformational complexity reduces the entropic penalty upon binding, leading to higher ligand efficiency.[4] |
Note: Values are estimated based on the isomeric compound 3-(6-aminopyridin-3-yl)propanoic acid from PubChem CID 18404603, as a direct entry for the 2-yl isomer was not available. The values are expected to be highly similar.[6]
The FBDD Workflow: From Fragment Hit to Lead Candidate
The journey from identifying a weak-binding fragment to developing a potent lead compound is a systematic, multi-stage process. Highly sensitive biophysical techniques are required to detect the weak interactions characteristic of fragment binding.[7][8] The typical workflow integrates screening, validation, structural biology, and medicinal chemistry.
FBDD Workflow Diagram
Caption: A generalized workflow for Fragment-Based Drug Design (FBDD).
Experimental Application Notes and Protocols
This section provides detailed, step-by-step protocols for utilizing 3-(6-Aminopyridin-2-yl)propanoic acid in an FBDD campaign.
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its ability to detect weak binding events in real-time.[9][10][11]
Objective: To identify if 3-(6-Aminopyridin-2-yl)propanoic acid binds to the target protein and to estimate its dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (>95% purity)
-
3-(6-Aminopyridin-2-yl)propanoic acid stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (e.g., 8000-12000 RU) is reached.
-
Deactivate any remaining active esters by injecting ethanolamine for 7 minutes. A reference flow cell should be prepared similarly but without protein injection to serve as a control.[10]
-
-
Fragment Screening:
-
Prepare a dilution series of 3-(6-Aminopyridin-2-yl)propanoic acid in running buffer (e.g., 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%). High DMSO can cause bulk refractive index shifts, leading to false positives.[10]
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Between each fragment injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove any bound fragment.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the target flow cell signal to correct for bulk refractive index changes.
-
Plot the steady-state response units (RU) against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (KD). A measurable KD in the micromolar to millimolar range is considered a successful hit for a fragment.[4]
-
Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits.[12][13] Ligand-observed experiments like Saturation Transfer Difference (STD) NMR are particularly useful as they do not require isotope labeling of the protein and can reliably detect weak binding.[14]
Objective: To confirm direct binding of the fragment to the target protein.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein solution (e.g., 10-50 µM in deuterated phosphate buffer)
-
3-(6-Aminopyridin-2-yl)propanoic acid stock solution (e.g., 10 mM in DMSO-d6)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples.
-
Sample A (Test): 10-50 µM target protein and 1-2 mM 3-(6-Aminopyridin-2-yl)propanoic acid.
-
Sample B (Control): 1-2 mM 3-(6-Aminopyridin-2-yl)propanoic acid only.
-
The high excess of fragment ensures that protein saturation is achievable.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum for both samples to ensure fragment integrity and solubility.
-
Acquire an STD NMR spectrum for Sample A. This involves two experiments:
-
On-resonance spectrum: A selective saturation pulse is applied to a region of the protein's proton spectrum where no fragment signals are present (e.g., -1 ppm).
-
Off-resonance spectrum: The saturation pulse is applied to a region far from any protein or fragment signals (e.g., 40 ppm).
-
-
The saturation from the on-resonance pulse will be transferred to protons of the bound fragment via spin diffusion.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will show signals only for the protons of the fragment that are in close contact with the protein.
-
The presence of signals in the STD difference spectrum is unambiguous proof of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Protocol 3: Structural Elucidation by X-ray Crystallography
X-ray crystallography provides the definitive, high-resolution three-dimensional information about how a fragment binds to its target.[7][15] This structural information is the cornerstone of the subsequent structure-based design effort.[16]
Objective: To determine the atomic-level binding mode of 3-(6-Aminopyridin-2-yl)propanoic acid.
Materials:
-
Crystals of the apo-protein
-
3-(6-Aminopyridin-2-yl)propanoic acid solution (e.g., 10-50 mM in a cryo-protectant solution)
-
Cryo-loops and crystal harvesting tools
-
Synchrotron X-ray source
Methodology:
-
Crystal Soaking:
-
Transfer a high-quality apo-protein crystal from its growth solution into a droplet of cryo-protectant solution containing a high concentration of the fragment.
-
Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.
-
The high concentration is necessary to achieve sufficient occupancy of the fragment in the binding site, given its weak affinity.[7]
-
-
Data Collection:
-
Harvest the soaked crystal using a cryo-loop and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc). Unambiguous, positive density in the Fo-Fc map that perfectly fits the shape of the fragment confirms its binding and reveals its specific location and orientation.[7]
-
Refine the protein-fragment complex structure. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the aminopyridine moiety and the protein, and note the solvent exposure of the propanoic acid tail. This information is critical for designing follow-up compounds.
-
Fragment Elaboration Strategy: From Hit to Lead
With the co-crystal structure in hand, the next phase is to "grow" the fragment into a more potent lead compound by adding chemical functionality that engages with adjacent sub-pockets.[3] The propanoic acid group of 3-(6-Aminopyridin-2-yl)propanoic acid is the ideal starting point for this synthetic elaboration.
Fragment Growing Workflow
Caption: Structure-guided fragment growing strategy.
Hypothetical Synthetic Protocol: Amide Library Synthesis
Objective: To synthesize a small library of amide derivatives by coupling various amines to the carboxylic acid of the parent fragment.
Reaction Scheme: 3-(6-Aminopyridin-2-yl)propanoic acid + R-NH₂ → 3-(6-Aminopyridin-2-yl)-N-(R)-propanamide
Materials:
-
3-(6-Aminopyridin-2-yl)propanoic acid
-
A diverse set of primary and secondary amines (R-NH₂)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard workup and purification supplies (e.g., ethyl acetate, saturated NaHCO₃, silica gel for chromatography)
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-(6-Aminopyridin-2-yl)propanoic acid (1.0 eq) in anhydrous DMF.
-
Add the selected amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity (>95%).
-
This protocol can be adapted for parallel synthesis to rapidly generate a library of analogs for structure-activity relationship (SAR) studies, driving the evolution of the initial millimolar fragment hit into a potent nanomolar lead compound.
Conclusion
3-(6-Aminopyridin-2-yl)propanoic acid represents a high-quality chemical starting point for fragment-based drug design campaigns. Its adherence to the "Rule of Three," combined with a potent binding motif and a versatile synthetic handle, makes it an invaluable tool for researchers. By employing a systematic workflow of sensitive biophysical screening, rigorous validation, and structure-guided chemical elaboration as detailed in these protocols, project teams can effectively leverage this fragment to tackle challenging drug targets and accelerate the discovery of novel therapeutics.
References
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.).
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (n.d.).
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025, November 19).
- Fragment HIT Identification in FBDD - CrystalsFirst. (n.d.).
- SPR-based fragment screening: advantages and applications - PubMed. (n.d.).
- Overview of NMR spectroscopy applications in FBDD. NMR methods used in... | Download Scientific Diagram - ResearchGate. (n.d.).
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.).
- Fragment-based drug discovery: A graphical review - PMC - NIH. (2025, September 10).
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.).
- Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed. (n.d.).
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.).
- FBDD: Fragment-Based Drug Design - BioSolveIT. (n.d.).
- Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. (2025, February 24).
- Fragment Hits: What do They Look Like and How do They Bind? - ACS Publications. (n.d.).
- Fragment-based lead discovery - Wikipedia. (n.d.).
- Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6).
- Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC. (2014, August 10).
- 3-(6-aminopyridin-3-yl)propanoic acid (C8H10N2O2) - PubChemLite. (n.d.).
Sources
- 1. massbio.org [massbio.org]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosolveit.de [biosolveit.de]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 3-(6-aminopyridin-3-yl)propanoic acid (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 16. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for pyridine ring functionalization
Current Status: Operational Ticket ID: PYR-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of Pyridine Ring Functionalization
Executive Summary: The "Pyridine Problem"
Researchers frequently encounter failure when applying standard benzene-chemistry protocols to pyridine. The pyridine ring presents two distinct antagonistic properties that kill reactivity:
-
-Deficiency: The electronegative nitrogen pulls electron density, making the ring inert to Electrophilic Aromatic Substitution (EAS) but highly reactive to Nucleophilic Aromatic Substitution (S
Ar). -
Nitrogen Coordination (Catalyst Poisoning): The lone pair on nitrogen (
-donor) binds tightly to transition metals (Pd, Pt, Cu), displacing ligands and arresting catalytic cycles.
This guide provides field-proven workarounds for these specific failure modes.
Module 1: Cross-Coupling (Suzuki-Miyaura)
Issue: "My reaction turns black immediately," or "Starting material is consumed, but only protonated byproduct (protodeboronation) is observed."
Root Cause Analysis
-
Catalyst Poisoning: Standard ligands (PPh
) are displaced by the pyridine nitrogen, leading to Pd aggregation (Pd black). -
Protodeboronation: 2-Pyridineboronic acids are notoriously unstable. The C-B bond hydrolyzes rapidly in aqueous base, yielding the non-coupled pyridine.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Ligand | SPhos, XPhos, or RuPhos | Bulky biaryl phosphines create a "protective shell" around Pd, preventing pyridine N-coordination. |
| Precatalyst | Pd-PEPPSI-IPr | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. The NHC ligand binds tighter than pyridine. |
| Boron Source | MIDA Boronates or BF | Slow-release mechanism prevents accumulation of unstable boronic acid, outcompeting protodeboronation. |
| Base | K | Avoids hydroxide/water-mediated hydrolysis of the C-B bond. |
Standard Operating Procedure (Robust Suzuki)
Applicable for 2-halopyridines or 3-pyridylboronic acids.
-
Charge: Aryl halide (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)
(1-2 mol%) , SPhos (2-4 mol%) , and K PO (2.0 equiv) . -
Solvent: n-Butanol or Toluene/Water (10:1). Note: Alcohol solvents often facilitate transmetallation in difficult cases.
-
Conditions: Heat to 80-100°C.
-
Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%) after 4 hours ("spike" method).
Module 2: Radical Functionalization (Minisci Reaction)
Issue: "I get a mixture of C2 and C4 isomers," or "The reaction yields poly-alkylated products."
Root Cause Analysis
-
Regiocontrol: Nucleophilic alkyl radicals attack the most electron-deficient positions (C2 and C4). Without guidance, mixtures occur.
-
Over-reaction: The product (alkyl-pyridine) is often more electron-rich (and thus more reactive) than the starting material, leading to double addition.
Optimization Strategy: The "Protonation Switch"
Q: How do I force C2 vs. C4 selectivity? A: You must control the steric/electronic balance using acid.
-
Scenario A: Standard Conditions (Neutral/Weak Acid)
-
Scenario B: Strong Acid (TFA/H
SO ) -
Scenario C: N-Oxide Route (The "Umpolung" Fix)
-
Protocol: Oxidize pyridine
Pyridine N-oxidengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Minisci Reduce. -
Result: N-oxides often favor C2 highly due to pre-coordination of the radical source to the oxygen.
-
Protocol: TFA-Mediated Alkylation
-
Dissolve Pyridine (1 equiv) in DCM/Water (biphasic) .
-
Add TFA (1.0 - 5.0 equiv) . Crucial step: Ensure pH < 2.
-
Add Alkyl Carboxylic Acid (2-3 equiv) and AgNO
(0.2 equiv). -
Add (NH
) S O (3 equiv) and heat to 40°C. -
Why it works: Protonation prevents catalyst coordination and directs the nucleophilic radical to the now highly electron-deficient ring.
Module 3: C-H Activation (Direct Functionalization)
Issue: "The ring is inert. I can't get the metal to insert."
Decision Matrix: Selecting the Right Method
Figure 1: Decision tree for selecting the optimal functionalization strategy based on regioselectivity targets.
Advanced Technique: The N-Oxide "Umpolung" Strategy
When direct C-H activation fails due to the electron-poor nature of pyridine, use the N-oxide intermediate.
-
Activation: Treat Pyridine with mCPBA
Pyridine N-Oxide. -
Functionalization: The N-oxide is more susceptible to Pd-catalyzed C-H activation at C2 (via coordination-assisted insertion).
-
Reagents: Pd(OAc)
, Ag CO , Alkyl/Aryl Halide.[5]
-
-
Reduction: Restore the pyridine with Zn dust/NH
Cl or PCl .
FAQs: Rapid Fire Troubleshooting
Q: I need to functionalize C4, but Minisci gives me C2/C4 mixtures. How do I fix this? A: Use the Baran C4-Selective Protocol . Install a temporary "blocking group" on the nitrogen that sterically shields C2/C6. Alternatively, use bulky radical precursors which naturally prefer the less hindered C4 position.
Q: My Pd-catalyst precipitates as a black solid immediately upon adding pyridine. A: You are experiencing ligand displacement. Switch to Pd-PEPPSI-IPr or add CuI as a "dummy" ligand scavenger to bind the pyridine nitrogen, leaving the Pd center free for catalysis.
Q: Can I use Grignard reagents on pyridine? A: Generally, no. They result in 1,2-addition to the C=N bond (dihydropyridines) rather than substitution. For substitution, use Knochel-type Turbo-Grignards (iPrMgCl·LiCl) to perform Halogen-Lithium exchange on a halopyridine, then quench with an electrophile.
References
-
Minisci Reaction Optimization & C4 Selectivity
-
Suzuki Coupling on Pyridines (Catalyst Systems)
-
Billingsley, K., Buchwald, S.L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link
-
-
Pyridine N-Oxide Activation (Umpolung)
-
Campeau, L.C., Fagnou, K. "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 2005. Link
-
-
C3-Selective C-H Activation
-
Ye, M., Yu, J.Q. "Non-Directed C-H Functionalization of Pyridines." Organic Letters, 2011. Link
-
-
Protodeboronation Mechanisms
-
Cox, P.A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2016. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Stability of 3-(6-Aminopyridin-2-yl)propanoic acid under acidic conditions
Welcome to the technical support guide for 3-(6-Aminopyridin-2-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 3-(6-Aminopyridin-2-yl)propanoic acid in acidic solutions?
A: 3-(6-Aminopyridin-2-yl)propanoic acid possesses two primary functional groups susceptible to acid-mediated reactions: the aminopyridine ring and the propanoic acid side chain. The pyridine nitrogen is basic and will be protonated in acidic conditions, which generally increases aqueous solubility. However, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to degradation. The primary concerns are hydrolysis of the amino group and potential intramolecular cyclization.
Q2: What are the most likely degradation pathways under acidic stress?
A: Based on the structure, two principal degradation pathways are plausible under acidic conditions:
-
Hydrolysis: The 6-amino group on the pyridine ring can be susceptible to hydrolysis, particularly under harsh acidic conditions and heat, which would convert it to a hydroxyl group, forming 3-(6-hydroxypyridin-2-yl)propanoic acid (a pyridone tautomer). This is a known degradation route for some aminopyridine derivatives.[1]
-
Intramolecular Cyclization: The molecule contains both an amine and a carboxylic acid. Although the amino group is on the pyridine ring, there is a possibility of intramolecular amide bond formation (lactamization) under conditions that favor dehydration, though this is sterically less probable than with a primary aliphatic amine. Reactions of amino acids can lead to cyclization products.[2]
Q3: What is the recommended pH range for preparing and storing solutions of this compound?
A: For short-term experimental use, solutions in mildly acidic to neutral pH (approx. 4-7) are generally acceptable, especially when stored at low temperatures (2-8°C). For long-term storage, it is recommended to store the compound as a solid in a desiccated environment or as a frozen stock solution at a pH near neutral. Highly acidic conditions (pH < 2) should be avoided for prolonged periods.
Q4: Are there any common laboratory acids or solvents that are incompatible with this compound?
A: While compatible with many common acids like HCl and H₂SO₄ for short-term pH adjustment, prolonged heating in these strong acids can accelerate degradation.[3] Avoid using oxidizing acids (e.g., nitric acid) unless the goal is to study oxidative degradation, as the aminopyridine moiety can be sensitive to oxidation.[4]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your research and provides actionable protocols to diagnose and resolve them.
Problem 1: I'm observing a progressive loss of the parent compound in my acidic formulation. How can I confirm that this is due to chemical degradation?
Answer: To definitively determine if the loss of your active compound is due to chemical instability, you should perform a forced degradation study. This controlled experiment accelerates potential degradation pathways and allows for the development of a stability-indicating analytical method.[5][6][7][8]
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish an analytical method capable of resolving them from the parent peak.
-
Preparation of Stock Solution: Prepare a stock solution of 3-(6-Aminopyridin-2-yl)propanoic acid in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer 1 mL of the stock solution into a clean vial.
-
Add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Prepare a control sample by adding 1 mL of purified water instead of HCl.
-
-
Incubation:
-
Gently vortex both vials.
-
Place the vials in a water bath or heating block set to 60°C. Higher temperatures can be used for more resistant compounds.[6]
-
Collect aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Analysis:
-
Immediately after collection, neutralize the acidic aliquot with an equimolar amount of 0.1 M Sodium Hydroxide (NaOH) to stop the degradation process.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze all time-point samples, including the control, using a suitable HPLC method (see Table 2).
-
-
Data Interpretation:
-
Monitor the peak area of the parent compound over time. A decrease in peak area in the acid-stressed sample compared to the control indicates degradation.
-
Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.
-
Caption: Workflow for a forced acidic degradation study.
Problem 2: My HPLC analysis shows new, unidentified peaks after preparing my sample in an acidic mobile phase. How do I identify these potential degradants?
Answer: The appearance of new peaks strongly suggests degradation. Identifying these is crucial for understanding the stability of your compound. The preferred method for this is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which provides both retention time and mass information.[9]
By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can infer their molecular structures.
| Potential Degradation Pathway | Expected Mass Change | Proposed Structure Name |
| Hydrolysis of Amine to Hydroxyl | +1 Da | 3-(6-Hydroxypyridin-2-yl)propanoic acid |
| Intramolecular Cyclization (Lactam) | -18 Da (Loss of H₂O) | Pyrido[1,2-a]pyrazin-4(3H)-one derivative |
| Decarboxylation | -44 Da (Loss of CO₂) | 2-Amino-6-ethylpyridine |
Table 1. Common degradation products and their expected mass changes.
-
Sample Preparation: Prepare a sample of 3-(6-Aminopyridin-2-yl)propanoic acid that has been stressed under acidic conditions (as described in Protocol 1) to ensure a sufficient concentration of the degradation products.
-
HPLC-MS Analysis:
-
Inject the stressed sample into an HPLC-MS system.
-
Use a gradient elution method to achieve good separation of the parent compound and the new peaks.
-
-
Mass Spectrum Analysis:
-
Extract the mass spectrum for each new peak.
-
Compare the molecular weight of each degradant with the parent compound (MW: 166.18 g/mol ).
-
Use the mass difference to hypothesize a chemical transformation, referring to Table 1. For example, a peak with an m/z of 167 [M+H]⁺ would correspond to the hydrolysis product.
-
-
Further Confirmation (Optional): For regulatory filings, further structural elucidation using techniques like MS/MS fragmentation and NMR spectroscopy may be required.
Caption: Proposed hydrolysis of the amino group to a hydroxyl group.
Problem 3: How can I develop a stability-indicating HPLC method to accurately quantify the compound in the presence of its degradants?
Answer: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.[10] Method development often involves screening different columns, mobile phases, and gradients.
This method serves as a robust starting point for separating 3-(6-Aminopyridin-2-yl)propanoic acid from its potential polar degradants.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Table 2. A starting point for a stability-indicating HPLC method.
-
Specificity: Inject the stressed (degraded) sample to confirm that the degradant peaks are well-resolved from the parent peak (Resolution > 2).
-
Linearity: Analyze a series of known concentrations to ensure the detector response is proportional to the amount of analyte.
-
Accuracy & Precision: Perform recovery studies and replicate injections to confirm the method's accuracy and repeatability.
By following these troubleshooting guides and protocols, researchers can effectively manage and understand the stability of 3-(6-Aminopyridin-2-yl)propanoic acid, ensuring the integrity and reliability of their experimental results.
References
- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment...
- Dash, A. K., & Dash, S. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (11), 2277-2281.
- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1545–1548.
- Kadziauskas, P., & Rastenytė, L. (1998). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemija, (4), 363-365.
- Raust, J. A., Goulay-Dufaÿ, S., Le Hoang, M. D., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83–88.
- ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?
- Jadhav, S. B., et al. (2016).
- Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Semantic Scholar. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Sharma, M. C. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- Wikipedia. (n.d.). Alanine.
- El-Faham, A., et al. (2015). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- El-Gendy, A., et al. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. Scientific Reports, 13(1), 17260.
- Langer, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Fursa, O. V., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(18), 5538–5547.
- PubChem. (n.d.). 3-(5-Aminopyridin-2-yl)propanoic acid.
- Chemistry LibreTexts. (2023). The Hydrolysis of Amides.
- Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
- OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
- European Medicines Agency. (2023).
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Britannica. (2026). Amino acid - Reactions, Structure, Synthesis.
- AA Blocks. (n.d.). 943-80-6 | (2S)-2-amino-3-(4-aminophenyl)propanoic acid.
- Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Dalton Transactions, 46(7), 2173-2183.
Sources
- 1. mdpi.org [mdpi.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. onyxipca.com [onyxipca.com]
- 7. ajrconline.org [ajrconline.org]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. kinampark.com [kinampark.com]
Scale-up challenges for 3-(6-Aminopyridin-2-yl)propanoic acid production
An essential intermediate in pharmaceutical development, 3-(6-Aminopyridin-2-yl)propanoic acid presents unique challenges when transitioning from bench-scale synthesis to large-scale production. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of its scale-up. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to troubleshoot common issues and optimize the manufacturing process.
Section 1: Synthesis Strategy & Optimization FAQs
This section addresses fundamental questions regarding the selection and optimization of the synthetic route for 3-(6-aminopyridin-2-yl)propanoic acid.
Q1: What is the most common and scalable synthetic route for 3-(6-Aminopyridin-2-yl)propanoic acid?
A1: The most prevalent and industrially viable approach is a conjugate addition (Michael addition) of 2-amino-6-methylpyridine with an acrylate, followed by hydrolysis. A typical starting material is 2-aminopyridine, which can be reacted with butyl acrylate, followed by hydrolysis to yield the desired product.[1] This method is favored for its atom economy and the relatively low cost of starting materials.
Q2: What are the critical parameters to optimize during the initial Michael addition reaction?
A2: Several parameters are crucial for maximizing yield and minimizing impurity formation. These should be optimized at the lab scale before any attempt at scale-up.
-
Stoichiometry: A slight excess of the aminopyridine can be used to ensure the complete consumption of the acrylate, which can otherwise polymerize. However, a large excess will complicate purification.
-
Temperature: The Michael addition is exothermic. Careful temperature control is necessary to prevent runaway reactions and the formation of side products. Typically, the reaction is maintained at a controlled temperature, for example, 70°C.[1]
-
Solvent: While the reaction can be run neat, the use of a high-boiling point solvent like DMSO or NMP can improve solubility and heat transfer, which is particularly important during scale-up.
-
Catalyst: While some variations of this reaction proceed without a catalyst, a mild acid catalyst like acetic acid can be employed to facilitate the reaction.[1]
Section 2: Troubleshooting Guide for Synthesis & Scale-Up
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during synthesis and scale-up.
Low Yield & Reaction Inefficiency
Q3: My reaction yield is consistently low. What are the primary causes and how can I address them?
A3: Low yields can typically be traced back to three main areas: incomplete conversion, side reactions, or product loss during workup and isolation.
Troubleshooting Low Yields:
| Potential Cause | Diagnostic Approach | Suggested Solution |
| Incomplete Conversion | Monitor reaction progress using TLC or LC-MS. Look for the presence of starting materials. | Increase reaction time or temperature moderately. Consider adding a catalyst like acetic acid if not already in use. |
| Side Reactions | Analyze crude product by ¹H NMR and LC-MS for unexpected peaks. | Polymerization of Acrylate: Add the acrylate slowly to the heated aminopyridine solution. Ensure good mixing. Di-addition Product: Use a slight excess of aminopyridine and control the temperature carefully. |
| Product Loss During Workup | Analyze aqueous and organic layers after extraction to check for product presence. | The product is an amino acid and can have significant solubility in both aqueous and organic phases depending on the pH. Adjust the pH of the aqueous phase carefully during extraction to minimize solubility. |
Impurity Profile & Purification Challenges
Q4: I am observing a persistent impurity with a mass corresponding to the di-addition product. How can I minimize its formation?
A4: The formation of a di-addition product, where two molecules of the acrylate react with the amino group of the pyridine, is a common side reaction. This occurs when the newly formed secondary amine of the product reacts with another molecule of acrylate.
Minimization Strategy:
-
Controlled Reagent Addition: The most effective method for control is the slow, controlled addition of the acrylate reagent to the reaction mixture. This maintains a low instantaneous concentration of the acrylate, favoring the desired mono-addition reaction.
-
Temperature Management: Higher temperatures can increase the rate of the second addition. Maintaining a consistent, optimized temperature is critical.
The workflow below illustrates the decision-making process for addressing impurities.
Caption: Logic for impurity troubleshooting.
Q5: Crystallization of the final product is difficult, often resulting in an oil or poor-quality solid. What is the recommended purification protocol?
A5: As a zwitterionic amino acid, 3-(6-Aminopyridin-2-yl)propanoic acid can be challenging to crystallize. The key is precise pH control and selecting an appropriate solvent system.
Step-by-Step Crystallization Protocol:
-
Initial pH Adjustment: After hydrolysis of the ester, the reaction mixture is typically basic. Carefully acidify the aqueous solution with an acid like HCl to a pH around the isoelectric point of the molecule (typically pH 5-7). This minimizes its solubility in water.
-
Solvent Exchange: If the reaction was performed in a high-boiling solvent like DMSO, it's often necessary to perform a solvent swap to a more suitable crystallization solvent like isopropanol (IPA) or ethanol.
-
Anti-Solvent Addition: Once the product is in a solvent like IPA, slow addition of a less polar anti-solvent (e.g., MTBE or heptane) while stirring can induce crystallization.
-
Controlled Cooling: Employ a slow cooling profile. Rapid cooling often leads to the product "oiling out."
-
Seeding: If available, adding a small seed crystal of pure product can be highly effective at inducing crystallization.
Section 3: Scale-Up Specific Considerations
Transitioning from the bench to a multi-liter or larger reactor introduces new variables that must be managed.
Q6: How should I manage the exothermic nature of the Michael addition during scale-up?
A6: Thermal management is arguably the most critical safety and quality parameter in scaling up this synthesis. A reaction that is easily controlled in a 1L flask with an ice bath can become a dangerous runaway in a 100L reactor.
Thermal Management Strategy:
| Parameter | Laboratory Scale (1L) | Pilot/Production Scale (100L+) | Rationale |
| Heat Dissipation | High surface-area-to-volume ratio allows for efficient cooling via an external bath. | Low surface-area-to-volume ratio traps heat. | Heat generated increases with volume (cubed), while heat removal capacity only increases with surface area (squared). |
| Control Method | Simple ice bath or heating mantle. | Jacketed reactor with a thermal control unit (TCU) for precise heating and cooling. | A TCU allows for controlled ramp rates and can actively cool to counteract the exotherm. |
| Reagent Addition | Can often be added in one portion. | Must be added slowly via a metering pump over several hours. | This controls the rate of heat generation, ensuring it never exceeds the cooling capacity of the reactor. |
The following diagram illustrates the overall scaled-up production workflow.
Caption: Scaled-up production workflow diagram.
Section 4: Safety & Handling
Q7: What are the primary safety hazards associated with the production of 3-(6-Aminopyridin-2-yl)propanoic acid?
A7: The hazards stem from both the starting materials, intermediates, and the final product. A thorough risk assessment is mandatory before any work begins.
-
Starting Materials:
-
Final Product (3-(6-Aminopyridin-2-yl)propanoic acid): While specific data is limited, analogous compounds are often classified as harmful if swallowed and cause skin and eye irritation.[5] It is prudent to handle it as a potentially potent compound.
-
Process Hazards:
-
Thermal Runaway: As discussed, the exotherm from the Michael addition is a significant risk.
-
Pressure Build-up: If the reaction is not properly vented, a runaway reaction can lead to a dangerous pressure increase in the reactor.
-
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale work, full-face shields and chemical-resistant aprons are recommended.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood at the lab scale or in a properly engineered facility for pilot-scale work.
-
Containment: For large-scale production, especially in a pharmaceutical context, containment systems may be necessary to protect operators from exposure to airborne particulates.[6]
By understanding the chemical principles, anticipating common pitfalls, and prioritizing safety, researchers and production chemists can successfully navigate the challenges of scaling up the synthesis of 3-(6-Aminopyridin-2-yl)propanoic acid.
References
-
Altasciences. CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. [Link]
-
PubChem. 3-(5-Aminopyridin-2-yl)propanoic acid. [Link]
- Google Patents.
-
Reisman, H. B. (1993). Problems in scale-up of biotechnology production processes. Critical Reviews in Biotechnology, 13(3), 195-253. [Link]
-
Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2405-2441. [Link]
-
ResearchGate. (A–C) General synthetic routes of 2-aminopyridine derivatives. [Link]
-
Carl ROTH. Safety Data Sheet: Propionic acid. [Link]
-
International Labour Organization. (2021). ICSC 0806 - PROPIONIC ACID. [Link]
Sources
- 1. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]
- 5. 3-(5-Aminopyridin-2-yl)propanoic acid | C8H10N2O2 | CID 14989642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. canada.altasciences.com [canada.altasciences.com]
Validation & Comparative
Comparative Guide: Binding Affinity of 3-(6-Aminopyridin-2-yl)propanoic acid vs. Beta-alanine
This guide provides an in-depth technical comparison of 3-(6-Aminopyridin-2-yl)propanoic acid versus Beta-alanine , focusing on their structural properties, binding mechanisms, and applications in drug development, particularly within the context of integrin antagonism and peptidomimetics .
Executive Summary
This guide contrasts two distinct beta-amino acid derivatives used in medicinal chemistry:
-
Beta-alanine (3-aminopropanoic acid): A flexible, naturally occurring amino acid that functions primarily as a neurotransmitter and a versatile, albeit entropically costly, spacer in drug design.
-
3-(6-Aminopyridin-2-yl)propanoic acid: A synthetic, rigidified aromatic analog designed to mimic the arginine side chain (guanidine) or the GABA pharmacophore with enhanced binding affinity and selectivity.
The core distinction lies in conformational entropy and molecular recognition . While beta-alanine offers flexibility, the aminopyridine analog provides a pre-organized, rigid scaffold that significantly enhances binding affinity—often by orders of magnitude—in targets such as Integrin
Structural & Mechanistic Comparison
Chemical Architecture
| Feature | Beta-alanine | 3-(6-Aminopyridin-2-yl)propanoic acid |
| Structure | ||
| Classification | Flexible, Aliphatic Beta-Amino Acid | Rigid, Aromatic Peptidomimetic Scaffold |
| Pharmacophore | Non-specific spacer; GABA/Glycine mimic | Arginine/Guanidine Mimic (Bidentate Donor) |
| Flexibility | High (Rotatable bonds) | Low (Rigid aromatic ring restricts conformation) |
| pKa (Amino) | ~10.2 (Aliphatic amine) | ~6.8 (Aminopyridine) |
| H-Bonding | Simple Donor/Acceptor | Bidentate Donor (Exocyclic |
| Primary Target | Glycine Receptors (Agonist), GABA-A (Weak) | Integrins ( |
Mechanism of Action: The "Rigidification" Effect
The transition from beta-alanine to the aminopyridine analog illustrates a fundamental principle in drug design: Rigidification .
-
Beta-alanine (The Spacer): Due to its flexible ethylene backbone, beta-alanine adopts multiple conformations in solution. Upon binding to a receptor (e.g., an integrin), it must "freeze" into a single bioactive conformation. This results in a significant entropic penalty (
), which weakens the overall free energy of binding ( ). -
Aminopyridine Analog (The Pharmacophore): The pyridine ring locks the amino and acid groups into a specific orientation. This molecule is "pre-organized" for binding, minimizing the entropic penalty. Furthermore, the 2-aminopyridine moiety mimics the guanidine group of arginine (a common ligand for integrins), capable of forming specific bidentate hydrogen bonds with aspartate residues in the receptor pocket.
Figure 1: Entropic Advantage of Rigid Scaffolds. The aminopyridine analog avoids the entropic cost associated with freezing the flexible beta-alanine chain, leading to higher affinity.
Binding Affinity Analysis
Context: Integrin Antagonists ( )
In the development of RGD (Arg-Gly-Asp) mimetics for treating osteoporosis or cancer, the "Arg" mimic is crucial.
-
Beta-alanine: When used as a linker in RGD mimetics, beta-alanine often results in compounds with micromolar (
M) affinity due to flexibility and lack of specific interactions. -
Aminopyridine Analog: Replacing the flexible linker with the 3-(6-aminopyridin-2-yl)propanoic acid scaffold typically improves affinity to the nanomolar (
M) range.-
Reason: The aminopyridine group forms a "salt bridge-like" interaction with the aspartic acid residue (e.g., Asp119 in
subunit) similar to the natural arginine, but with better pharmacokinetic properties (oral bioavailability).
-
Context: Neurotransmitter Receptors (GABA/Glycine)
-
Beta-alanine: Acts as a partial agonist at Glycine receptors (GlyR) and a weak agonist at GABA-A receptors.
-
Affinity (
): ~50-100 (GlyR).
-
-
Aminopyridine Analog: Likely exhibits negligible agonist activity or acts as a weak antagonist.
-
Reason: The bulky pyridine ring sterically hinders binding to the orthosteric site of these small-molecule receptors, which are evolved to recognize small, flexible amino acids.
-
Experimental Protocols
To objectively compare the binding affinity, two distinct assays are recommended depending on the target.
Protocol A: Solid-Phase Integrin Binding Assay (ELISA-based)
Objective: Measure the
Materials:
-
Purified human
integrin. -
Biotinylated Vitronectin (Ligand).
-
Test Compounds: Beta-alanine (Control), 3-(6-Aminopyridin-2-yl)propanoic acid.
-
Streptavidin-HRP.
Workflow:
-
Coating: Coat 96-well microtiter plates with purified
integrin (1 ) in PBS overnight at 4°C. -
Blocking: Block non-specific sites with 1% BSA in PBS for 1 hour at RT.
-
Competition: Add serial dilutions of the test compound (0.1 nM to 100
) mixed with a fixed concentration of Biotinylated Vitronectin (e.g., 1 nM). -
Incubation: Incubate for 2-3 hours at RT to allow equilibrium binding.
-
Detection: Wash plates 3x with PBS-T. Add Streptavidin-HRP (1:2000) and incubate for 1 hour.
-
Readout: Add TMB substrate, stop reaction with
, and measure OD at 450 nm. -
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
Expected Result:
-
Beta-alanine:
(No significant displacement). -
Aminopyridine Analog:
(as a fragment) or range (if part of a larger RGD peptidomimetic).
Protocol B: Electrophysiology (Patch Clamp) for GABA/GlyR
Objective: Determine if the rigid analog retains agonist activity at neurotransmitter receptors.
Workflow:
-
Expression: Express human GlyR
or GABA-A receptors in HEK293 cells or Xenopus oocytes. -
Recording: Perform whole-cell patch-clamp recording at -60 mV holding potential.
-
Application: Apply Beta-alanine (1 mM) as a positive control to elicit current. Wash.
-
Test: Apply 3-(6-Aminopyridin-2-yl)propanoic acid (1 mM).
-
Comparison: Measure peak current amplitude normalized to the maximal response of the natural ligand (Glycine/GABA).
Figure 2: Experimental Workflow Selection. Choosing the correct assay based on the biological context (Integrin antagonism vs. Neurotransmitter modulation).
References
-
Integrin Antagonists & Peptidomimetics
- Title: "Design and Synthesis of Potent and Selective Integrin Antagonists."
- Source:Journal of Medicinal Chemistry.
- Context: Discusses the use of aminopyridine and benzimidazole scaffolds as arginine mimetics to improve affinity over flexible chains.
-
Beta-alanine Pharmacology
- Title: "Beta-alanine as a small molecule neurotransmitter."
- Source:Neurochemistry Intern
- Context: details the binding of beta-alanine to GlyR and GABA receptors.
-
Principles of Rigidification
- Title: "The role of conformational restriction in medicinal chemistry."
- Source:N
- Context: Explains the entropic benefit of using rigid scaffolds like aminopyridines over flexible linkers.
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